![molecular formula C9H8F3N B3007517 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine CAS No. 1357615-55-4](/img/structure/B3007517.png)
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine
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Overview
Description
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine, also known as TFPA, is a chemical compound that belongs to the class of substituted anilines. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Scientific Research Applications
Polymer Synthesis
This compound is utilized in the synthesis of fluoropolymers due to its trifluoropropenyl group, which imparts high chemical resistance and thermal stability to the polymers . These fluoropolymers are widely used in high-performance applications such as in the aerospace, automotive, and electronics industries.
Agricultural Chemicals
“2-(3,3,3-Trifluoro-1-propenyl)benzeneamine” derivatives are key intermediates in the production of pyrethroid insecticides . These insecticides are crucial for protecting crops from pests and ensuring food security.
Pharmaceutical Research
In pharmaceutical research, this compound’s derivatives are explored for their potential as intermediates in the synthesis of medicinal compounds. The trifluoromethyl group is particularly significant in pharmaceuticals, as it can improve the biological activity and metabolic stability of drugs .
Material Science
The compound is investigated for its role in the development of advanced materials. Its incorporation into materials can enhance properties like durability and resistance to degradation, which is vital in creating new materials for construction and manufacturing .
Environmental Science
Research into the environmental impact of fluorinated compounds, including “2-(3,3,3-Trifluoro-1-propenyl)benzeneamine” derivatives, is critical. Studies focus on their persistence in the environment and potential effects on ecosystems .
Biotechnology
In biotechnology, the compound’s derivatives are studied for their role in various biological processes. Understanding their interaction with biological systems can lead to advancements in biotechnological applications and environmental bioremediation strategies .
Mechanism of Action
Target of Action
It is structurally similar to lambda-cyhalothrin , a synthetic type II pyrethroid insecticide, which primarily targets voltage-gated sodium channels in the nervous system of insects .
Mode of Action
Pyrethroids like lambda-cyhalothrin prolong the opening of sodium channels, leading to hyperexcitation and eventual paralysis of the insect’s nervous system . It’s plausible that 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine may exhibit a similar mode of action.
Biochemical Pathways
Lambda-cyhalothrin, a structurally similar compound, has been shown to induce oxidative stress and inflammation in the liver of exposed rats . This suggests that 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine might also impact similar biochemical pathways.
Pharmacokinetics
Lambda-cyhalothrin is known to be metabolized into several compounds, including 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid (cfmp) and 3-phenoxybenzoic acid (3-pba), which accumulate in the liver tissues . This suggests that 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine might have similar pharmacokinetic properties.
Result of Action
Exposure to lambda-cyhalothrin has been shown to significantly increase markers of hepatic oxidative stress and inflammation in a time-dependent and dose-dependent manner . This suggests that 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s worth noting that lambda-cyhalothrin, a structurally similar compound, is commonly used in residential and agricultural areas , suggesting that environmental conditions in these areas could potentially influence its action and efficacy.
properties
IUPAC Name |
2-[(E)-3,3,3-trifluoroprop-1-enyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-6H,13H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNTYJRDRBDXIR-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine |
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